molecular formula C18H17N3O2S B2861948 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207040-61-6

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2861948
CAS No.: 1207040-61-6
M. Wt: 339.41
InChI Key: LSSKQLSWEAVNEK-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide, has been found to exhibit potential anticancer activity . The primary targets of this compound are likely to be Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These proteins play crucial roles in cell proliferation, survival, and angiogenesis, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets, potentially inhibiting their activity. For instance, it may inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent transcription of genes involved in cell proliferation and survival . Similarly, the compound may inhibit the kinase activity of EGFR and VEGFR-2, preventing the activation of downstream signaling pathways involved in cell proliferation and angiogenesis .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting STAT3, it can disrupt the JAK-STAT signaling pathway, which is often upregulated in various types of cancer . By inhibiting EGFR and VEGFR-2, it can disrupt the MAPK and PI3K-Akt signaling pathways, which are involved in cell proliferation, survival, and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects result from the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the formation of the imidazole ring followed by the introduction of the thioacetamide group. One common method involves the reaction of 4-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with sulfur and acetic acid to yield the imidazole ring. The final step involves the reaction of the imidazole derivative with chloroacetamide in the presence of a base to introduce the thioacetamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a chloro group instead of a methoxy group.

    2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can influence its electronic properties and reactivity, potentially enhancing its biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-9-7-13(8-10-15)16-11-20-18(24-12-17(19)22)21(16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKQLSWEAVNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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